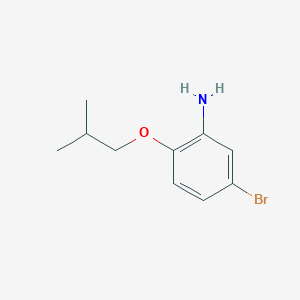

5-Bromo-2-(2-methylpropoxy)aniline

Overview

Description

5-Bromo-2-(2-methylpropoxy)aniline is a chemical compound with the molecular formula C10H14BrNO . It has a molecular weight of 244.13 . This compound is used for research purposes .

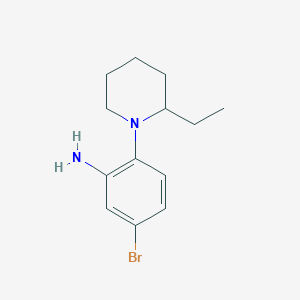

Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms .Scientific Research Applications

Chemical Interactions and Crystal Engineering

The study of anilic acids, including derivatives similar to 5-Bromo-2-(2-methylpropoxy)aniline, reveals their potential in crystal engineering when cocrystallized with rigid organic ligands. These interactions result in various complexes with infinite linear or zigzag tape structures, primarily formed due to intermolecular hydrogen bonds. Such structural formations are crucial for understanding molecular assembly and designing new materials with specific properties (Zaman et al., 2001).

Kinetics and Pathways in Organic Reactions

The ozonation of aniline derivatives, including compounds related to this compound, provides insights into the kinetics and stoichiometry of such reactions. This research is vital for understanding the environmental fate of aromatic amines and developing strategies for the removal of such compounds from wastewater. Mechanistic studies based on product formation from these reactions contribute to our knowledge of organic reaction pathways (Tekle-Röttering et al., 2016).

Catalytic Applications and Organic Synthesis

Research on selective bromination of aniline derivatives demonstrates the utility of this compound-like compounds in organic synthesis, particularly in enhancing the yield and selectivity of desired products. Such methodologies are fundamental for the synthesis of complex organic molecules and have wide applications in pharmaceuticals, agrochemicals, and materials science (Onaka & Izumi, 1984).

Antiviral Research

Compounds structurally related to this compound have been explored for their antiviral activities, particularly against retroviruses such as HIV. This research is critical for developing new therapeutic agents and understanding the molecular basis of antiviral activity (Hocková et al., 2003).

Environmental Biodegradation Studies

The transformation of aniline derivatives by bacteria has been investigated to understand the impact of compound structure on microbial degradation. Such studies are essential for assessing the environmental persistence of aromatic amines and developing bioremediation strategies (Paris & Wolfe, 1987).

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which suggests that its primary targets could be transition metal catalysts used in these reactions.

Mode of Action

Based on its structural similarity to other organoboron reagents used in suzuki–miyaura cross-coupling reactions , it can be inferred that it might participate in similar reactions. In such reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It can be inferred that it might be involved in the formation of carbon-carbon bonds via suzuki–miyaura cross-coupling reactions , which are key steps in various biochemical pathways.

Result of Action

It can be inferred that it might contribute to the formation of new carbon-carbon bonds via suzuki–miyaura cross-coupling reactions , which could lead to the synthesis of various organic compounds.

Action Environment

It is known that the efficacy of suzuki–miyaura cross-coupling reactions can be influenced by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .

properties

IUPAC Name |

5-bromo-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZBOFGNCNVIMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

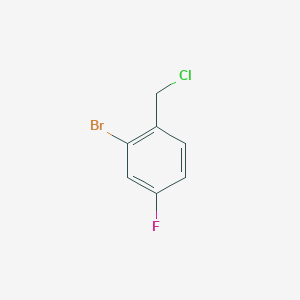

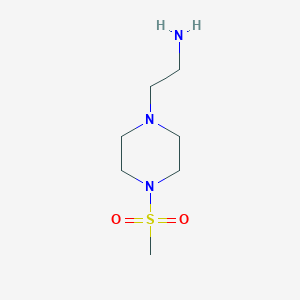

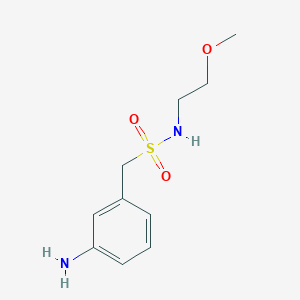

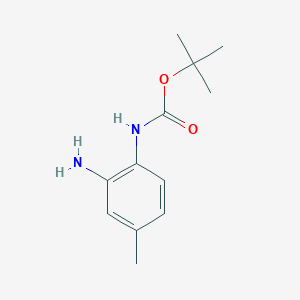

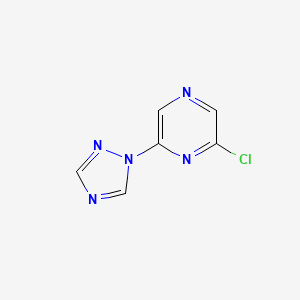

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1517478.png)

![4-[(4-Bromophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1517480.png)

![3-Amino-2-[(2,5-difluorophenyl)methyl]propan-1-ol](/img/structure/B1517484.png)